molecular formula C11H9ClN6O B1384599 5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one CAS No. 2096987-81-2

5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one

Cat. No. B1384599
CAS RN: 2096987-81-2
M. Wt: 276.68 g/mol
InChI Key: AFTJPCVILUHCEU-UHFFFAOYSA-N
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Description

5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C11H9ClN6O and its molecular weight is 276.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

  • Structural Characterization of Isostructural Compounds : A study synthesized and characterized 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its isostructural variants. These compounds were crystallized, and their structure was determined by single crystal diffraction. The molecules are essentially planar except for one of the fluorophenyl groups, showcasing a perpendicular orientation to the rest of the molecule (Kariuki et al., 2021).

  • Synthesis of Heterocyclic Compounds : A study focused on synthesizing novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigated their lipase and α-glucosidase inhibition. The compounds showed significant activity, with some displaying the best anti-lipase and anti-α-glucosidase activity (Bekircan et al., 2015).

  • Antimicrobial Activities of Triazole Derivatives : A paper reported the synthesis of novel 1,2,4-Triazole derivatives, including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. These compounds were screened for antimicrobial activities, and some exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007).

  • Synthesis Using Pinner Strategy : The Pinner strategy was employed to synthesize a series of 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones, including spirocyclic derivatives. This research underscores the versatility of the Pinner reaction strategy in synthesizing triazolylacetates and aminopyrazolones (Khomenko et al., 2021).

Biological and Medicinal Applications

  • Antimicrobial and Antifungal Activities : A study synthesized a series of biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties. The compounds were screened for antimicrobial activity, with some showing good antimicrobial activities as compared to ampicillin (Demirbaş et al., 2010).

  • Antioxidant and Analgesic Activities : Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety were synthesized and screened for in vivo analgesic and in vitro antioxidant activities. The study revealed significant analgesic and antioxidant properties (Karrouchi et al., 2016).

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug, showcasing the potential for drug development (Hafez et al., 2016).

properties

IUPAC Name

3-[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN6O/c12-6-1-3-7(4-2-6)18-9(13)8(5-14-18)10-15-11(19)17-16-10/h1-5H,13H2,(H2,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTJPCVILUHCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C3=NNC(=O)N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one
Reactant of Route 2
5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one
Reactant of Route 3
5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one
Reactant of Route 4
5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one
Reactant of Route 5
5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one
Reactant of Route 6
5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one

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